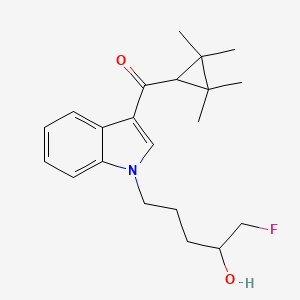

XLR11 N-(4-hydroxypentyl) metabolite

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXVRYUGDTVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043183 | |

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782099-36-8 | |

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Xlr11 Parent Compound

The metabolism of XLR-11 is characterized by both Phase I and Phase II enzymatic processes, primarily occurring in the liver. In vitro studies using human hepatocytes have revealed that XLR-11 is extensively metabolized, leading to the generation of over 25 different metabolites. nih.govnih.govresearchgate.net These biotransformations primarily target three main sites on the XLR-11 molecule: the N-(5-fluoropentyl) side chain, the tetramethylcyclopropyl (TMCP) ring, and the indole (B1671886) moiety. nih.gov The major metabolic reactions include hydroxylation, carboxylation, oxidative defluorination, and subsequent glucuronidation of the resulting oxidative products. nih.govnih.govresearchgate.net

Phase I Metabolic Transformations of XLR11

Phase I metabolism of XLR-11 involves the introduction or unmasking of functional groups, which typically increases the polarity of the molecule, preparing it for Phase II conjugation or direct excretion.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a prominent Phase I metabolic pathway for XLR-11. This process can occur at various positions on the N-(5-fluoropentyl) side chain. One of the expected and identified metabolites is the XLR-11 N-(4-hydroxypentyl) metabolite . caymanchem.comcerilliant.comnih.gov This specific metabolite results from the enzymatic hydroxylation at the fourth carbon position of the pentyl chain. The formation of various hydroxylated metabolites is a common feature of synthetic cannabinoid metabolism. researchgate.net

Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids, a process known as carboxylation. For XLR-11, this results in metabolites such as 2′-carboxy-XLR-11 and UR-144 pentanoic acid. nih.govnih.govresearchgate.net The formation of these acidic metabolites significantly increases the water solubility of the compound, facilitating its elimination from the body.

A key metabolic pathway for XLR-11 is oxidative defluorination, which involves the removal of the fluorine atom from the N-(5-fluoropentyl) side chain and its replacement with a hydroxyl group. nih.govnih.govresearchgate.net This process leads to the formation of metabolites of UR-144, the non-fluorinated analog of XLR-11. nih.govnih.govresearchgate.netwikipedia.org For instance, 5-hydroxy-UR-144 is a major metabolite formed through this pathway and serves as a precursor to UR-144 pentanoic acid. nih.gov The presence of UR-144 metabolites in toxicological screenings can indicate exposure to XLR-11. researchgate.net

In addition to the primary pathways, XLR-11 undergoes other Phase I biotransformations. These include the formation of hemiketal and hemi-acetal structures, as well as internal dehydration. nih.govnih.govresearchgate.net These reactions contribute to the diverse range of metabolites observed in in vitro studies.

Phase II Metabolic Transformations: Glucuronidation Pathways

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. youtube.comnumberanalytics.com For XLR-11, the primary Phase II pathway is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. nih.govnih.govresearchgate.netnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Several hydroxy-XLR-11 glucuronides have been identified as major metabolites, indicating that glucuronidation is a significant route of elimination for this synthetic cannabinoid. nih.govnih.govresearchgate.net Notably, no sulfate (B86663) or glutathione (B108866) conjugation has been observed for XLR-11 metabolites. nih.govnih.govresearchgate.net

Cytochrome P450 Enzyme Involvement in XLR11 Metabolism

The Phase I metabolic reactions of XLR-11 are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govyoutube.com These enzymes are crucial for the oxidation, hydroxylation, and other initial biotransformations of a wide variety of xenobiotics, including synthetic cannabinoids. nih.govyoutube.com While the specific CYP isozymes responsible for XLR-11 metabolism have been a subject of investigation, it is the action of these enzymes that initiates the metabolic cascade leading to the formation of the numerous metabolites identified. nih.gov

Identification and Role of Specific CYP Isoforms (e.g., CYP3A4)

The oxidative metabolism of XLR-11 is primarily mediated by the cytochrome P450 (CYP) enzyme system. Research employing a panel of recombinant human CYP enzymes has pinpointed CYP3A4 as the principal enzyme responsible for the biotransformation of XLR-11. nih.govku.dk While CYP3A4 is the major contributor, minor roles in the metabolism have also been attributed to CYP1A2 and CYP2C19. nih.govku.dk

Inhibition studies conducted with human liver microsomes (HLM) corroborate these findings. The use of ketoconazole, a potent and selective inhibitor of CYP3A4, significantly reduces the metabolism of XLR-11. nih.gov Conversely, inhibitors for other CYP enzymes have demonstrated only minor effects, solidifying the central role of CYP3A4 in the metabolic clearance of this compound. nih.govku.dk The metabolic activity of CYP3A4, along with CYP1A2 and CYP2C19, is largely directed towards the tetramethylcyclopropyl (TMCP) moiety of the XLR-11 molecule. nih.govku.dk The significant involvement of CYP3A4, an enzyme responsible for the metabolism of a high percentage of clinical drugs, indicates a potential for drug-drug interactions. nih.govnih.gov

Comparative Metabolism with Structurally Related Synthetic Cannabinoids (e.g., UR-144)

XLR-11 and UR-144 share a close structural and metabolic relationship. XLR-11 is the 5-fluoro analog of UR-144, with the only structural difference being a fluorine atom on the terminal carbon of the N-pentyl side chain. nih.govmarshall.edu This structural similarity leads to overlapping metabolic pathways.

A crucial metabolic link is the defluorination of XLR-11 to produce UR-144 itself, which then enters its own metabolic cascade. nih.govnih.govnih.gov Consequently, several major metabolites identified after XLR-11 administration are, in fact, metabolites of UR-144, such as UR-144 pentanoic acid and 5-hydroxy-UR-144. nih.govnih.gov

The enzymatic pathways for both compounds are dominated by the same cytochrome P450 isoform. Studies confirm that, like XLR-11, UR-144 is extensively metabolized by CYP3A4, with minor contributions from other isoforms like CYP1A2. nih.govku.dk For both substances, the primary site of this enzymatic action is the tetramethylcyclopropyl (TMCP) group. nih.gov

The formation of hydroxylated metabolites on the N-pentyl chain is a common pathway for both compounds, leading to structurally analogous metabolites such as XLR-11 N-(4-hydroxypentyl) metabolite and UR-144 N-(4-hydroxypentyl) metabolite. marshall.edu The table below presents a comparison of the half-maximal effective concentration (EC50) values for various metabolites of XLR-11 and UR-144 at cannabinoid receptors CB1 and CB2, illustrating the varying potencies of these metabolic products.

| Compound/Metabolite | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) |

| XLR-11 | 101 | 6.6 |

| XLR-11 4-hydroxypentyl metabolite | 8.5 | 3.6 |

| UR-144 | 8.5 | 3.6 |

| UR-144 N-(4-hydroxypentyl) metabolite | 231 | 1.9 |

| UR-144 N-(5-hydroxypentyl) metabolite | 273 | 0.62 |

| Data sourced from a characterization study of UR-144, XLR-11, and their metabolites. marshall.edu |

Metabolic Pathways and Biotransformation of Xlr11

In Vitro and In Vivo Metabolism Studies

The metabolism of XLR11 has been extensively studied using various models. In vitro studies, particularly those employing human hepatocytes, have been instrumental in elucidating the metabolic fate of this compound. oup.comnih.govnih.gov These studies have shown that XLR11 undergoes extensive Phase I and Phase II metabolism, resulting in the formation of over 25 different metabolites. oup.comnih.govnih.gov The primary metabolic reactions include hydroxylation, carboxylation, and glucuronidation. oup.comnih.govnih.gov Notably, XLR11 can also undergo defluorination to form metabolites of UR-144. oup.comnih.govnih.gov In vivo studies, through the analysis of authentic human urine and hair samples, have confirmed the presence of these metabolites, validating the findings from in vitro models. nih.govnih.gov

Role of Cytochrome P450 Enzymes in XLR11 Metabolism

The cytochrome P450 (CYP) enzyme system plays a central role in the Phase I metabolism of XLR11. ku.dknih.gov Studies using recombinant human CYP enzymes have identified CYP3A4 as the major enzyme responsible for the metabolism of XLR11, with minor contributions from CYP1A2 and CYP2C19. ku.dk These enzymes catalyze the oxidative transformations of the XLR11 molecule, leading to the formation of various hydroxylated and carboxylated metabolites. ku.dknih.gov The significant involvement of CYP3A4 suggests a potential for drug-drug interactions in individuals who are concurrently using other substances that are also metabolized by this enzyme. ku.dk

Formation of the N-(4-hydroxypentyl) Metabolite

The XLR11 N-(4-hydroxypentyl) metabolite is a product of Phase I metabolism, specifically through hydroxylation at the fourth carbon of the N-pentyl side chain. caymanchem.comnih.govgrafiati.com This metabolic pathway is a common transformation for synthetic cannabinoids with an N-pentyl chain. grafiati.com The formation of this metabolite has been confirmed in studies using human hepatocytes and has been detected in the hair of suspected XLR11 users. nih.govnih.gov The concentration ratio of the 4-hydroxypentyl metabolite to the 5-hydroxypentyl metabolite has been suggested as a potential marker to differentiate between the use of XLR11 and its non-fluorinated analog, UR-144. nih.govresearchgate.net

Advanced Analytical Methodologies for Xlr11 N 4 Hydroxypentyl Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in analytical chemistry, offering the ability to measure the mass of a compound with high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. In the context of XLR11 N-(4-hydroxypentyl) metabolite analysis, several HRMS techniques are routinely employed.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a hybrid mass spectrometry technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This method has been successfully applied to investigate the metabolic profile of XLR-11 in authentic human urine specimens. nih.govresearchgate.net

In such studies, LC-QTOF-MS facilitates the identification of a wide array of metabolites produced through various biotransformation pathways, including hydroxylation, which leads to the formation of the N-(4-hydroxypentyl) metabolite. nih.govresearchgate.net The high mass accuracy of TOF analysis allows for the confident determination of the elemental composition of the detected metabolites. For instance, researchers have utilized LC-QTOF-MS to identify 19 different metabolites of XLR-11, generated through processes like oxidative defluorination, hydroxylation, and glucuronidation. nih.govresearchgate.net The quantitative data obtained from LC-QTOF-MS can also be used to examine the concentration ratios of different hydroxypentyl metabolites, which is useful in distinguishing between the use of XLR-11 and its non-fluorinated analog, UR-144. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of specific analytes in complex matrices. This method has been extensively validated for the simultaneous determination of XLR-11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, in various biological samples such as urine and hair. researchgate.netcaymanchem.comresearchgate.net

The LC-MS/MS method offers low limits of detection (LOD) and quantification (LLOQ), making it suitable for detecting trace amounts of the metabolite. researchgate.net For example, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of this compound in urine reported a lower limit of quantification of 6 ng/mL. researchgate.net In studies of drug users' urine, the XLR11-N-4-Hydroxypentyl metabolite was detected in a significant number of samples, with concentrations ranging from 4.5 to 57.2 ng/mL. researchgate.net The selectivity of LC-MS/MS is achieved through the monitoring of specific precursor-to-product ion transitions, which minimizes the potential for interference from other compounds in the sample matrix. researchgate.net

A detailed UPLC-MS/MS method for the determination of XLR-11 metabolites in urine is presented in the table below. researchgate.net

| Parameter | Value |

| Analytical Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Analyte | XLR-11 N-(4-hydroxypentyl) metabolite |

| Linearity Range | 6–60 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 6 ng/mL |

| Internal Standard | Desipramine hydrochloride |

| Sample Preparation | Enzymatic hydrolysis with β-d-glucuronidase followed by SPE |

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of drug metabolites. While LC-based methods are often preferred for the analysis of polar metabolites like the N-(4-hydroxypentyl) metabolite of XLR-11 due to the elimination of the need for derivatization, GC-MS can also be employed. researchgate.netcaymanchem.comglpbio.com

For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the hydroxylated metabolite. The use of an isotopically labeled internal standard, such as this compound-d5, is crucial for accurate quantification by GC-MS to compensate for any variability during sample preparation and analysis. caymanchem.comglpbio.com

Sample Preparation and Extraction Techniques for Metabolite Analysis

Effective sample preparation is a critical step in the analytical workflow for the characterization of drug metabolites. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and convert it into a form that is compatible with the analytical instrument.

In the body, drug metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine. This process is known as glucuronidation. nih.gov The resulting glucuronide conjugates are often not directly detectable by standard analytical methods. Therefore, an enzymatic hydrolysis step is frequently employed to cleave the glucuronide moiety and release the free metabolite for analysis. nih.govresearchgate.net

The most commonly used enzyme for this purpose is β-glucuronidase, often sourced from Helix pomatia. researchgate.netsigmaaldrich.com The efficiency of the hydrolysis reaction depends on several factors, including the enzyme source, enzyme activity, incubation time, temperature, and pH. sigmaaldrich.comnih.gov For the analysis of XLR-11 metabolites in urine, samples are typically incubated with β-glucuronidase to ensure the cleavage of any glucuronidated forms of the N-(4-hydroxypentyl) metabolite, thereby allowing for the determination of the total concentration of the metabolite. nih.govresearchgate.netresearchgate.net For example, a common procedure involves incubating the urine sample with the enzyme at a specific temperature (e.g., 37°C or 55°C) for a set period (e.g., 4 hours) to achieve complete hydrolysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com It is a form of digital chromatography used to extract, partition, and/or adsorb one or more components from a liquid phase onto a solid stationary phase. sigmaaldrich.com SPE is employed to clean up the sample by removing matrix interferences and to concentrate the analyte of interest before instrumental analysis. nih.govresearchgate.net

For the analysis of the this compound, SPE is a common step following enzymatic hydrolysis. nih.govresearchgate.net The general SPE protocol involves the following steps:

Conditioning: The SPE sorbent is conditioned with a solvent to activate the stationary phase.

Loading: The pre-treated sample (e.g., hydrolyzed urine) is passed through the SPE cartridge. The analyte and some impurities are retained on the sorbent.

Washing: The sorbent is washed with a specific solvent to remove any remaining impurities while the analyte of interest remains bound.

Elution: The purified analyte is eluted from the sorbent using a different solvent.

The choice of SPE sorbent and solvents is critical and depends on the chemical properties of the analyte and the sample matrix. Polymer-based SPE cartridges are often used for the extraction of drug metabolites from biological fluids. researchgate.net The final eluate, containing the concentrated and purified this compound, is then typically evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS or GC-MS system.

Quantitative Analytical Standards and Internal Controls

The foundation of reliable quantitative analysis lies in the use of appropriate standards and controls. These materials ensure that the measurements are accurate, precise, and traceable.

Certified Reference Materials (CRMs) are indispensable for the accurate quantification of this compound. These standards are produced and tested under stringent international protocols, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers) caymanchem.com. The use of a CRM for this compound provides a metrologically valid quantitative analytical reference standard caymanchem.com.

Each CRM is accompanied by a Certificate of Analysis that specifies the certified property values, their associated uncertainties, and a statement of metrological traceability caymanchem.com. This ensures that laboratories can achieve uniformity and comparability of measurement results. These materials are critical for calibrating analytical instruments, validating methods, and serving as quality control materials to monitor the performance of routine analyses. Vendors supply this metabolite as a CRM, often as a solution in a solvent like methanol (B129727) at a specified concentration (e.g., 1 mg/ml) caymanchem.com. It is identified as a primary urinary metabolite of XLR11 and is intended for forensic and research applications caymanchem.comcerilliant.com.

In quantitative mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. For the analysis of this compound, deuterated analogs, specifically this compound-d5, are utilized glpbio.com.

Deuterated internal standards are ideal because they share nearly identical physicochemical properties with the target analyte researchgate.net. They co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference of the deuterium (B1214612) atoms. This allows the SIL-IS to effectively compensate for variations that can occur during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., injection volume variations and matrix-induced ion suppression or enhancement) clearsynth.comlcms.cz.

The application of a deuterated internal standard like the -d5 analog enables robust and reliable quantification by correcting for potential analytical errors, thereby ensuring the integrity of the results clearsynth.com. In studies where a specific deuterated analog for the target metabolite is not available, chemists may use other structurally similar deuterated compounds, such as JWH-018-d9 and JWH-018 N-5-hydroxypentyl metabolite-d5, as internal standards nih.gov.

Computational and Software-Assisted Data Analysis for Metabolite Profiling

The analysis of synthetic cannabinoid metabolites generates vast and complex datasets, particularly when using high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) MS. The effective processing and interpretation of this data are heavily reliant on specialized computational and software tools.

Software platforms such as MassLynx are used for data acquisition from the mass spectrometer and subsequent calculations researchgate.net. For in-depth metabolite profiling, more advanced software is employed. For instance, Metabolite Pilot is a powerful tool used to mine HRMS data through various processing algorithms, enabling the identification of dozens of metabolites from a single incubation study with human hepatocytes nih.gov. This software can identify metabolites based on predicted biotransformations, accurate mass measurements, and isotopic patterns nih.gov.

For statistical analysis and the evaluation of bioassay data, software like GraphPad Prism is commonly used. It facilitates curve fitting of concentration-effect curves via nonlinear regression to determine parameters like EC50 or IC50, which measure the potency of a compound acs.orgresearchgate.net. In the context of metabolite profiling, these tools help in comparing the activity of metabolites to the parent compound acs.org.

Method Validation and Performance Parameters for Metabolite Detection (e.g., Limit of Detection, Limit of Quantification, Linearity, Precision, Accuracy)

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation. Key performance parameters are established during this process, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from its absence but not necessarily quantified as an exact value. It is a key parameter for characterizing method performance at low concentrations europa.eu.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for methods used in forensic and clinical settings where quantitative results are required europa.euchromforum.org.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve researchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) nih.gov.

Accuracy: The closeness of the mean of a set of results to the actual or "true" value. It is often assessed by analyzing CRMs or by performing recovery studies on spiked blank matrix samples and is expressed as a percentage bias or recovery nih.gov.

Numerous studies have developed and validated methods for the detection of this compound in various biological matrices, reporting a range of performance characteristics.

The table below summarizes the method validation parameters from several published studies for the analysis of this compound.

Interactive Table: Method Validation Parameters for this compound

| Matrix | Analytical Method | Linearity Range | LOD | LOQ/LLOQ | Precision (CV% or RSD%) | Accuracy (Bias % or Recovery %) | Citation(s) |

|---|---|---|---|---|---|---|---|

| Hair | LC-MS/MS | Not Specified | 0.1–2 pg/mg | 0.2–2 pg/mg | < 12% | < 12% | nih.gov |

| Urine | LC-MS/MS | 6–60 ng/mL | Not Specified | 6 ng/mL | < 20% | ±20% of nominal | researchgate.net |

| Urine | LC-MS/MS | 0.1-100 µg/L | Not Specified | Not Specified | 4.3–13.5% | 88.3–112.2% | nih.gov |

| Oral Fluid | LC-MS/MS | 5–100 ng/mL | Not Specified | Not Specified | < 20.5% | Recovery: 73% | oup.com |

These studies demonstrate that robust and sensitive methods have been established for the detection and quantification of this compound. The validation data confirms that these methods are selective, accurate, and precise, making them suitable for routine use in forensic and clinical toxicology laboratories to confirm XLR11 exposure nih.gov.

In Vitro and in Vivo Research Models for Metabolic Profiling of Xlr11 and Its Metabolites

In Vitro Metabolic Models

In vitro models are fundamental tools for predicting human drug metabolism by simulating the biotransformations that occur within the body. frontiersin.org For synthetic cannabinoids like XLR-11, various in vitro systems have been employed to identify metabolites and understand their formation pathways.

Human hepatocytes, which are primary liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes, offering the most authentic prediction of in vivo metabolic profiles. researchgate.netyoutube.com Incubation of XLR-11 with pooled cryopreserved human hepatocytes has been a key method for its metabolic profiling. researchgate.netnih.gov

In a foundational study, 10 μmol/L of XLR-11 was incubated with pooled human hepatocytes, with samples analyzed after 1 and 3 hours. nih.govnih.gov This research successfully identified over 25 different metabolites, demonstrating that XLR-11 undergoes extensive Phase I and Phase II metabolism. nih.govnih.gov The primary metabolic transformations observed included hydroxylation, carboxylation, and oxidative defluorination, with many of the resulting oxidative metabolites also undergoing glucuronidation (a Phase II process). nih.gov Notably, no sulfate (B86663) or glutathione (B108866) conjugates were detected. researchgate.netnih.gov The study also revealed that XLR-11 can be defluorinated to form metabolites of UR-144, its non-fluorinated analog. nih.govnih.gov

Based on mass spectrometry peak areas, the major metabolites generated in human hepatocyte incubations were identified. nih.govnih.gov These findings are critical for selecting appropriate urinary markers to detect XLR-11 intake in forensic and clinical settings. nih.govnih.gov

Table 1: Major XLR-11 Metabolites Identified in Human Hepatocyte Incubations

| Metabolite Name | Biotransformation Pathway(s) | Phase of Metabolism |

| 2'-carboxy-XLR-11 | Carboxylation | Phase I |

| UR-144 pentanoic acid | Oxidative Defluorination, Carboxylation | Phase I |

| 5-hydroxy-UR-144 | Oxidative Defluorination, Hydroxylation | Phase I |

| Hydroxy-XLR-11 glucuronides | Hydroxylation, Glucuronidation | Phase I & II |

| 2'-carboxy-UR-144 pentanoic acid | Oxidative Defluorination, Carboxylation | Phase I |

| Data sourced from studies involving the incubation of XLR-11 with pooled human hepatocytes. researchgate.netnih.govnih.gov |

Pooled human liver microsomes (pHLM) are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net They are a cost-effective and widely used tool for high-throughput screening of drug metabolism. researchgate.net

Studies using pHLM have been instrumental in identifying the Phase I metabolites of XLR-11. researchgate.netresearchgate.net This in vitro system effectively demonstrates metabolic pathways such as hydroxylation and oxidative defluorination. researchgate.net However, a significant limitation of pHLM is the absence of Phase II enzymes, meaning they cannot produce conjugated metabolites like glucuronides. researchgate.netnih.gov Therefore, while pHLM is valuable for identifying initial oxidative metabolites, it provides an incomplete metabolic profile compared to human hepatocytes. frontiersin.orgresearchgate.net Investigations using pHLM have confirmed the production of various hydroxylated metabolites of XLR-11 and have been used to compare the production patterns of these metabolites with those of its analog, UR-144. researchgate.net

To pinpoint the specific enzymes responsible for a compound's metabolism, researchers use recombinant cytochrome P450 systems. nih.gov These systems consist of individual human CYP isoforms expressed in cell lines, allowing for the investigation of each enzyme's contribution to the metabolism of a drug. nih.govnih.gov

For XLR-11, studies with a panel of recombinant CYP enzymes have been crucial in identifying the key players in its Phase I metabolism. nih.gov Research has shown that XLR-11 is extensively metabolized by CYP3A4, particularly at the tetramethylcyclopropyl (TMCP) moiety. nih.gov Minor contributions to its metabolism were also observed from CYP1A2 and CYP2C19. nih.gov Further experiments using specific chemical inhibitors for various CYP enzymes in human liver microsomes confirmed these findings, with the inhibition of CYP3A4 significantly reducing the metabolism of XLR-11. nih.gov

Table 2: Contribution of CYP450 Isoforms to XLR-11 Metabolism

| CYP Isoform | Role in XLR-11 Metabolism |

| CYP3A4 | Major contributor |

| CYP1A2 | Minor contributor |

| CYP2C19 | Minor contributor |

| CYP2B6 | No significant activity observed |

| CYP2C8 | No significant activity observed |

| CYP2C9 | No significant activity observed |

| CYP2D6 | No significant activity observed |

| CYP2E1 | No significant activity observed |

| Data sourced from studies using recombinant CYP enzymes and specific inhibitors in HLM. nih.gov |

The HepaRG cell line is a human-derived liver cell line that, upon differentiation, exhibits many characteristics of primary human hepatocytes, including the expression of key Phase I and Phase II metabolic enzymes and transporters. nih.govthermofisher.com These cells represent a robust and reliable in vitro model for biotransformation studies, offering the advantage of being constantly available and more stable over longer culture periods compared to primary hepatocytes. nih.govnih.gov

The metabolism of XLR-11 has been studied using HepaRG cell cultures. nih.gov In one study, HepaRG cells were incubated with the compound for 48 hours. nih.gov Analysis of the culture medium identified the N-(5-hydroxypentyl) metabolite and the N-pentanoic acid metabolite, along with other metabolites formed through the oxidation of XLR-11 and its initial products. nih.gov Interestingly, this study also highlighted that the metabolites found in the urine of an XLR-11 user differed from those generated in the HepaRG cell culture, suggesting that thermal degradation of XLR-11 during smoking can lead to different metabolic pathways. nih.gov

In the search for complementary and cost-effective metabolic models, some research has turned to microorganisms. The fungus Cunninghamella elegans has been investigated as a model for studying the metabolism of synthetic cannabinoids due to its CYP enzyme system, which shows similarities to the mammalian system. frontiersin.orgnih.gov

This fungal model has been used to study the metabolism of several synthetic cannabinoids, including XLR-11. frontiersin.org While C. elegans can produce some of the major Phase I human metabolites, it has been found to be less effective at generating Phase II metabolites. frontiersin.org For some synthetic cannabinoids, there are similarities between the metabolites produced by the fungus and those found in humans, but inconsistencies have also been noted. frontiersin.org Therefore, the C. elegans model is considered a complementary tool that can help generate sufficient quantities of metabolites for structural elucidation but does not fully replicate human metabolism. frontiersin.orgnih.gov

In Vivo Animal Model Studies for Pharmacokinetic and Metabolic Pathway Elucidation

While in vitro models are essential for initial metabolic screening, in vivo animal models are necessary to understand the complete picture of a compound's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—within a living system.

Studies using mouse models have been conducted to investigate the biological effects and metabolism of XLR-11. In one such study, BALB/c mice were administered XLR-11 to investigate its impact on the liver. mdpi.com This type of research, while focused on toxicology, provides a platform for collecting biological samples (e.g., blood, urine, tissues) that can be analyzed to identify the metabolites formed in vivo. Such studies help confirm the relevance of metabolites identified in vitro and can reveal unique metabolic pathways that only occur in a whole organism. mdpi.com For example, analysis from animal models can help determine the concentrations of various metabolites, including the N-(4-hydroxypentyl) metabolite, in different tissues and track their elimination over time. Another study utilized a mouse model to compare the effects of aerosolized versus injected synthetic cannabinoids, including XLR-11, which is crucial for understanding the pharmacokinetics associated with different routes of administration. grafiati.com

Rodent Models (e.g., Mice, Rats) in Metabolic Research

Rodent models, particularly mice and rats, are frequently utilized in the initial stages of in vivo metabolic and toxicological research due to their cost-effectiveness, well-characterized genetics, and ease of handling. While in vitro studies using human-derived systems are often considered more predictive of human metabolism, rodent models provide essential data on the whole-body disposition and potential organ-specific toxicity of a compound and its metabolites. nih.gov

One study investigated the effects of acute administration of XLR-11 in a mouse model. mdpi.comsemanticscholar.orgresearchgate.net While the primary focus of this research was on hepatotoxicity, it provided in vivo evidence of XLR-11's metabolic activity in a rodent system. mdpi.comsemanticscholar.orgresearchgate.net The study involved the administration of XLR-11 to BALB/c mice and subsequent analysis of liver tissue. researchgate.net Findings indicated that acute administration of XLR-11 induced hepatic injury, suggesting that the liver is a primary site of its metabolism and potential toxicity. mdpi.comresearchgate.net

Although detailed metabolic profiling from this specific mouse study is not extensively reported in the provided context, it is established that synthetic cannabinoids with a 5-fluoropentyl side chain, like XLR-11, are predominantly metabolized on this chain. nih.gov This typically involves hydroxylation, with the 4-hydroxy-5-fluoropentyl side-chain metabolite being a significant urinary biomarker. grafiati.com In studies involving other synthetic cannabinoids like JWH-018 in Wistar rats, hydroxylation of the pentyl side chain was also a major metabolic pathway. wikipedia.org

It is important to note that significant species differences in metabolism can exist. For instance, some metabolic pathways observed in humans may be absent or less prominent in rodents. nih.gov This underscores the necessity of comparing data from rodent models with in vitro human data to accurately predict the metabolic profile in humans.

| Rodent Model Research on XLR-11 | |

| Model Organism | Mouse (BALB/c) |

| Focus of Study | Acute Hepatic Injury |

| Key Findings | - XLR-11 administration led to significant upregulation of genes involved in oxidative stress, inflammation, and apoptosis in the liver. mdpi.comresearchgate.net - Pronounced hepatic necrosis and inflammatory cell infiltration were observed. researchgate.net - Elevated serum levels of ALT and AST indicated liver damage. mdpi.com |

| Relevance to Metabolism | Confirms the liver as a primary site for XLR-11 metabolism and toxicity in this rodent model. |

Larger Animal Models (e.g., Rabbits, Pigs) in Pharmacokinetic and Metabolite Disposition Studies

Larger animal models, such as rabbits and pigs, can offer advantages in pharmacokinetic and metabolite disposition studies due to their physiological and anatomical similarities to humans, including organ size, blood flow, and metabolic rates. frontiersin.org While specific studies on the metabolism of XLR-11 in rabbits or pigs are not detailed in the provided search results, the general utility of these models in drug metabolism research is well-established.

Rabbits are often used in preclinical research, and physiologically based pharmacokinetic (PBPK) models have been developed for them to predict the systemic disposition of therapeutics. frontiersin.org These models consider various physiological factors, making them valuable for translating preclinical findings. frontiersin.org Pharmacokinetic studies in rabbits have been conducted for various compounds to determine parameters like plasma concentration and half-life. nih.gov

Pigs are another valuable large animal model for studying metabolite exchange between organs. nih.gov Research has been conducted to quantify the release and uptake of various metabolites across different organs in pigs, providing a systemic view of metabolic processes. nih.gov Such models could, in principle, be applied to study the distribution and disposition of XLR-11 and its metabolites throughout the body.

Analysis of Species-Specific Metabolic Differences and Similarities

The metabolic profile of a xenobiotic can vary significantly between species. Understanding these differences is critical for extrapolating data from animal models to humans. In vitro studies using human hepatocytes are considered a gold standard for predicting human metabolism as they provide a more authentic spectrum of metabolites compared to rodent models or even human liver microsomes, which lack phase II metabolic activity. nih.govresearchgate.net

For XLR-11, in vitro studies with human hepatocytes have identified over 25 different metabolites, resulting from processes such as hydroxylation, carboxylation, and glucuronidation. researchgate.netnih.gov A significant finding is the defluorination of XLR-11 to form UR-144 metabolites. researchgate.netnih.gov The major metabolites identified in human hepatocytes include 2’-carboxy-XLR-11, UR-144 pentanoic acid, and 5-hydroxy-UR-144. researchgate.netnih.gov

The N-(4-hydroxypentyl) metabolite is a key product of XLR-11 metabolism. Studies have shown that the 4-hydroxy-5-fluoropentyl side-chain metabolite is a reliable urinary biomarker for detecting XLR-11 intake, as this specific structure cannot be formed from its non-fluorinated counterpart, UR-144. grafiati.comresearchgate.net

Comparing the metabolic pathways of XLR-11 and its non-fluorinated analog, UR-144, reveals both similarities and differences. In vitro metabolism studies using human liver microsomes have been conducted to compare the production of hydroxypentyl metabolites from both XLR-11 and UR-144. researchgate.net While both compounds undergo hydroxylation on the pentyl chain, the presence of the fluorine atom in XLR-11 influences the preferred site of metabolism. nih.gov Synthetic cannabinoids with a 5-fluoropentyl side chain are predominantly metabolized at the terminal carbon, leading to the formation of 5-hydroxypentyl and subsequent pentanoic acid metabolites. nih.gov

The table below summarizes some of the known metabolites of XLR-11 identified in human-based in vitro systems.

| Metabolite of XLR-11 | Metabolic Reaction | Significance |

| XLR-11 N-(4-hydroxypentyl) metabolite | Hydroxylation | Key urinary biomarker for XLR-11 intake. grafiati.comresearchgate.net |

| 2’-carboxy-XLR-11 | Carboxylation | A major metabolite found in human hepatocytes. researchgate.netnih.gov |

| UR-144 pentanoic acid | Defluorination and Carboxylation | Indicates a common metabolic pathway with UR-144 after initial defluorination of XLR-11. researchgate.netnih.gov |

| 5-hydroxy-UR-144 | Defluorination and Hydroxylation | Another major metabolite identified in human hepatocyte studies. researchgate.netnih.gov |

| Hydroxy-XLR-11 glucuronides | Hydroxylation and Glucuronidation | Represents a phase II metabolite, indicating detoxification and preparation for excretion. nih.gov |

Pharmacological Characterization of Xlr11 N 4 Hydroxypentyl Metabolite

Cannabinoid Receptor Binding Affinity Studies (CB1 and CB2 Receptors)

The parent compound, XLR-11, is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. wikipedia.org Its chemical structure, particularly the tetramethylcyclopropyl group, is reported to confer a degree of selectivity for the peripheral CB2 receptor, while the N-(5-fluoropentyl) chain enhances binding affinity at both receptors. caymanchem.comglpbio.comcaymanchem.com

Metabolites of synthetic cannabinoids often retain affinity for cannabinoid receptors. Studies on the close structural analog of XLR-11, UR-144 (which lacks the fluorine atom), provide significant insights. UR-144 demonstrates a high affinity for the CB2 receptor (Kᵢ = 1.8 nM) and a considerably lower affinity for the CB1 receptor (Kᵢ = 150 nM), establishing it as a potent and selective CB2 agonist. glpbio.comwikipedia.orgcaymanchem.com While specific binding affinity (Kᵢ) values for XLR-11 N-(4-hydroxypentyl) metabolite are not prominently documented in the public literature, research on hydroxylated metabolites of other synthetic cannabinoids suggests a general trend. Hydroxylation on the pentyl chain, a key substituent for determining receptor affinity, can lead to a retention of high affinity, often with altered selectivity. For instance, many hydroxylated metabolites show greater binding selectivity for the CB2 receptor compared to their parent compounds.

Functional Activity Assays at Cannabinoid Receptors (e.g., G-protein signaling, cAMP modulation)

Synthetic cannabinoids, including XLR-11 and its metabolites, typically function as agonists at the CB1 and CB2 receptors. nih.govnih.gov These G-protein coupled receptors (GPCRs), when activated, initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov

XLR-11 is a full agonist at both CB1 and CB2 receptors, with EC₅₀ values of 98 nM and 83 nM, respectively. ljmu.ac.ukwikipedia.org This indicates potent activation of both central and peripheral cannabinoid receptors. Crucially, studies have demonstrated that the metabolites of XLR-11 are not only active but can be more potent than the parent compound at the CB2 receptor. One study directly comparing XLR-11 with its metabolites found that the metabolites were more potent at CB2 receptors, and one of the metabolites was also more potent at the CB1 receptor. ljmu.ac.uk

For the related compound UR-144, the N-(4-hydroxypentyl) metabolite was found to be more potent at the CB2 receptors than the parent UR-144 compound. glpbio.com Given the structural similarity, this suggests that the XLR-11 N-(4-hydroxypentyl) metabolite is also a potent agonist, particularly at the CB2 receptor. This retained, and potentially enhanced, efficacy means the metabolite is a significant contributor to the physiological effects after consumption of XLR-11.

| Compound | CB1 Receptor EC₅₀ (nM) | CB2 Receptor EC₅₀ (nM) |

|---|---|---|

| XLR-11 | 98 wikipedia.org | 83 wikipedia.org |

| UR-144 | 421 wikipedia.org | 72 wikipedia.org |

| XLR-11 Metabolites (general) | Potency can be increased vs. parent ljmu.ac.uk | More potent than parent ljmu.ac.uk |

Structure-Activity Relationship (SAR) of Hydroxylated Synthetic Cannabinoid Metabolites

The structure-activity relationship (SAR) for synthetic cannabinoids provides a framework for understanding how molecular modifications affect receptor interaction. nih.govnih.govdrugdesign.orgcollaborativedrug.com For indole-based cannabinoids like XLR-11, several structural features are key:

The N-Alkyl Chain: The length and composition of the chain at the N1 position of the indole (B1671886) ring are critical. A pentyl (five-carbon) chain is often found to be optimal for high-affinity binding to both CB1 and CB2 receptors.

The Core Structure: The indole ring itself is a common scaffold.

The Linker Group: A carbonyl linker is typical.

The Tail Group: In XLR-11, this is the tetramethylcyclopropyl (TMCP) group, which contributes to high CB2 receptor affinity. nih.gov

Metabolic hydroxylation of the N-pentyl chain is a common biotransformation. The position of this hydroxylation has a significant impact on the resulting metabolite's pharmacological profile. Studies on a range of synthetic cannabinoids show that hydroxypentyl metabolites generally retain full efficacy as agonists at both CB1 and CB2 receptors. However, this modification typically leads to a reduction in binding affinity and functional potency compared to the parent compound. A notable and consistent finding is that this hydroxylation often increases the metabolite's selectivity for the CB2 receptor over the CB1 receptor.

| Compound | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 Kᵢ (nM) | CB2 EC₅₀ (nM) |

|---|---|---|---|---|

| AB-PINACA | 2.88 | 1.18 | 1.39 | 1.49 |

| AB-PINACA 5-hydroxypentyl | 15.7 | 22.1 | 2.81 | 4.11 |

| 5F-APINACA | 1.97 | 0.45 | 0.33 | 0.62 |

| 5F-APINACA 4-hydroxypentyl | 10.3 | 18.4 | 1.63 | 2.06 |

Contribution of XLR11 N-(4-Hydroxypentyl) Metabolite to the Overall Receptor Profile

The parent compound, XLR-11, is a potent, non-selective full agonist at both CB1 and CB2 receptors. wikipedia.orgmdpi.com Following consumption, it is metabolized into various compounds, including XLR-11 N-(4-hydroxypentyl) metabolite. nih.govcerilliant.com This metabolite is not an inactive excretion product; rather, it is a pharmacologically active substance that significantly contributes to the effects of the parent drug.

The available evidence strongly suggests that the N-(4-hydroxypentyl) metabolite retains potent agonist activity, particularly at the CB2 receptor, where its potency may even exceed that of XLR-11. ljmu.ac.uk While its affinity for the CB1 receptor might be somewhat reduced compared to the parent, it remains an active agonist. This pharmacological profile indicates that the metabolite can prolong and modulate the effects initiated by XLR-11. The sustained activation of CB1 receptors by both the parent and its active metabolites likely contributes to the prolonged psychoactive effects observed in users. Furthermore, the high potency of the metabolite at CB2 receptors suggests a significant contribution to the peripheral effects of XLR-11, which may include immunological or inflammatory responses. mdpi.com Therefore, a comprehensive understanding of XLR-11's effects must consider the combined action of the parent compound and its active metabolites like the N-(4-hydroxypentyl) derivative.

Synthetic Approaches to Reference Standards of Xlr11 N 4 Hydroxypentyl Metabolite

Development of Chemical Synthesis Routes for Metabolite Standards

The chemical synthesis of the XLR-11 N-(4-hydroxypentyl) metabolite reference standard is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. While specific proprietary synthesis details for this exact metabolite are not always publicly available, general synthetic strategies for analogous hydroxylated N-alkyl indole (B1671886) cannabinoids have been described in the scientific literature. These routes typically involve the synthesis of the core indole structure followed by the introduction or modification of the N-alkyl chain to incorporate the hydroxyl group at the specific position.

A plausible synthetic route can be adapted from methodologies developed for other synthetic cannabinoid metabolites with a 5-fluoro-4-hydroxypentyl side chain. tandfonline.com The general approach involves the following key transformations:

Preparation of the Indole Core: The synthesis would likely start with a suitable indole precursor. The tetramethylcyclopropyl ketone moiety can be introduced at the 3-position of the indole ring through a Friedel-Crafts acylation or a similar reaction.

N-Alkylation with a Hydroxylated Side Chain: The crucial step is the attachment of the N-(4-hydroxypentyl) side chain. This is typically achieved by reacting the indole nitrogen with a suitable alkylating agent. A common strategy involves using a protected haloalkanol. For instance, a protected 4-bromo-1-pentanol could be used to alkylate the indole nitrogen. The protecting group is then removed in a subsequent step to yield the desired hydroxylated metabolite.

A key intermediate in the synthesis of various synthetic cannabinoid metabolites with a 5-fluoro-4-hydroxypentyl side chain is benzyl (B1604629) 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylate. tandfonline.com This intermediate can then be further modified to produce the desired final compound.

A general procedure for the final amide coupling step to create similar cannabinoid structures involves the use of a coupling agent like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base such as triethylamine (B128534) (TEA). tandfonline.com

Table 1: Illustrative General Synthesis Steps

| Step | Description | Key Reagents and Conditions |

| 1 | Indole Core Synthesis | Friedel-Crafts acylation of indole with tetramethylcyclopropanecarbonyl chloride. |

| 2 | N-Alkylation | Reaction of the indole with a protected 5-fluoro-4-halopentane derivative in the presence of a base (e.g., NaH). |

| 3 | Deprotection | Removal of the hydroxyl protecting group to yield the final product. |

| 4 | Purification | Chromatographic techniques (e.g., HPLC) to ensure high purity of the reference standard. |

Challenges and Strategies in Metabolite Synthesis for Analytical Reference Materials

The synthesis of synthetic cannabinoid metabolites for use as analytical reference materials is fraught with challenges. These challenges are often related to achieving high purity, stability, and accurate structural characterization of the final product.

Key Challenges:

Regioselectivity: A primary challenge in the synthesis of the XLR-11 N-(4-hydroxypentyl) metabolite is achieving regioselective hydroxylation on the N-pentyl chain. Direct hydroxylation of the parent XLR-11 molecule is often unselective and can lead to a mixture of isomers (e.g., 1-OH, 2-OH, 3-OH, 4-OH, and 5-OH pentyl metabolites), which are difficult to separate. Therefore, a more controlled, multi-step synthesis starting from precursors with the hydroxyl group already in the correct position is generally preferred. beilstein-journals.org

Stereochemistry: The hydroxyl group at the C4 position of the pentyl chain creates a chiral center. The synthesis may result in a racemic mixture of (R)- and (S)-enantiomers. For rigorous analytical applications, the synthesis and separation of individual enantiomers might be necessary, as different stereoisomers can exhibit different biological activities.

Purity and Stability: The final reference material must be of high purity to ensure accurate quantification in analytical methods. Impurities can interfere with the analysis and lead to erroneous results. Furthermore, hydroxylated metabolites can be less stable than the parent compound, and appropriate storage conditions are necessary to prevent degradation.

Availability of Starting Materials: The synthesis may require specialized starting materials that are not readily commercially available, which can increase the complexity and cost of the synthesis.

Strategies to Overcome Challenges:

Use of Protecting Groups: To control regioselectivity, the synthesis often employs protecting groups for the hydroxyl function on the alkyl side chain. This allows the N-alkylation reaction to proceed without side reactions involving the hydroxyl group.

Chiral Synthesis or Resolution: To address stereochemistry, chiral starting materials can be used, or the final racemic mixture can be separated into its individual enantiomers using chiral chromatography.

Rigorous Purification and Characterization: High-performance liquid chromatography (HPLC) is a common technique used to purify the final product to a high degree. The structure and purity of the synthesized standard must be unequivocally confirmed using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Development of Scalable Synthetic Routes: For metabolites that are of high interest, developing a scalable synthetic route is important to ensure a consistent supply of the reference standard for the scientific community. tandfonline.com

Importance of Synthesized Standards for Definitive Metabolite Identification and Quantification

The availability of synthesized, certified reference materials (CRMs) for metabolites like XLR-11 N-(4-hydroxypentyl) is indispensable for several reasons:

Unambiguous Identification: In forensic and clinical toxicology, the definitive identification of a drug metabolite in a biological sample relies on the comparison of its analytical data (e.g., retention time in chromatography, mass spectrum) with that of a known, pure standard. Without a reference standard, the identification of a metabolite is only tentative.

Accurate Quantification: Quantitative analysis, which is crucial for determining the extent of drug exposure, requires a well-characterized standard to create a calibration curve. The concentration of the metabolite in a sample is determined by comparing its analytical response to this curve. The purity of the standard directly impacts the accuracy of the quantification.

Distinguishing Between Parent Compounds: Different synthetic cannabinoids can produce overlapping metabolites. For example, XLR-11 can be defluorinated to form UR-144, and both can produce N-hydroxypentyl metabolites. nih.govnih.gov The availability of specific metabolite standards, such as the N-(4-hydroxypentyl) metabolite of XLR-11, allows for the development of analytical methods that can distinguish between the intake of these different parent compounds by examining the ratios of specific metabolites. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting XLR11 N-(4-hydroxypentyl) metabolite in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, using a Zorbax Eclipse Plus C18 Rapid Resolution HD column (3.0 × 50 mm, 1.8 µm) with gradient elution (ACN/water + 0.1% formic acid) achieves baseline separation. Quantification is performed via multiple reaction monitoring (MRM) targeting transitions like m/z 346.2 → 248.1 for the metabolite and m/z 351.2 → 253.1 for the deuterated internal standard (this compound-d5) .

- Calibration : Linear ranges (2.5–50 ng/mL) with QC samples ensure precision (<15% CV) and accuracy (85–115%) in urine and blood matrices .

Q. What are the primary metabolic pathways of XLR11 in humans?

- Key Pathways : XLR11 undergoes phase I metabolism via:

- Hydroxylation : Predominantly at the N-(5-fluoropentyl) chain, forming N-(4-hydroxypentyl) metabolite (major urinary marker).

- Oxidation : Fluorine substitution may lead to N-pentanoic acid derivatives, though these are less abundant .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorinated vs. non-fluorinated synthetic cannabinoid metabolite identification?

- Analytical Strategy :

- Use deuterated internal standards (e.g., this compound-d5) to minimize matrix interference and improve quantification accuracy .

- Target diagnostic ions (e.g., m/z 346.2 for XLR11 vs. m/z 328.2 for UR-144 metabolites) to differentiate fluorinated analogs .

Q. What experimental design considerations are critical for optimizing XLR11 metabolite stability in stored samples?

- Stability Protocols :

- Store samples at -20°C to prevent degradation; avoid freeze-thaw cycles.

- Use methanol-based solutions (1 mg/mL) for reference materials to enhance solubility and shelf-life .

Q. How can contradictory data on XLR11 receptor binding be addressed in vitro?

- Receptor Assay Design :

- Use CB1/CB2-transfected HEK-293 cells with cAMP inhibition assays. XLR11’s tetramethylcyclopropyl group confers CB2 selectivity (Ki = 0.3 nM vs. CB1 Ki = 12 nM), but fluorinated chains may alter binding kinetics .

- Validate with radioligand displacement (e.g., [³H]CP-55,940) and cross-check with functional assays (β-arrestin recruitment) to resolve potency discrepancies .

Q. What are the challenges in quantifying low-abundance XLR11 metabolites in complex matrices?

- Sensitivity Enhancements :

- Employ microextraction by packed sorbent (MEPS) or solid-phase extraction (SPE) to concentrate metabolites from urine/blood.

- Optimize ionization parameters in LC-MS: ESI voltage (3.5 kV), source temperature (300°C), and collision energy (25–35 eV) for improved signal-to-noise ratios .

Methodological Resources

- Reference Standards : Certified materials (e.g., Cayman Chemical’s CRM 17727-1) ensure method accuracy. Deuterated analogs (e.g., XLR11 metabolite-d5) are essential for internal standardization .

- Instrumentation : High-resolution platforms (Q Exactive Plus Orbitrap) with MS⁴ capabilities are recommended for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.